molecular formula C6H10ClNO B8752968 5-Chloroazepan-2-one CAS No. 1468-56-0

5-Chloroazepan-2-one

Cat. No.: B8752968
CAS No.: 1468-56-0
M. Wt: 147.60 g/mol
InChI Key: MNVFGVVCVJVSNV-UHFFFAOYSA-N
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Description

5-Chloroazepan-2-one is a seven-membered lactam (azepanone) with a chlorine substituent at the 5-position of the azepane ring. Azepan-2-one derivatives are of interest in pharmaceutical and organic chemistry due to their conformational flexibility and utility as intermediates in drug synthesis. The chlorine atom at position 5 likely influences electronic, steric, and solubility properties, which can modulate reactivity and biological activity .

Properties

CAS No.

1468-56-0

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

5-chloroazepan-2-one

InChI

InChI=1S/C6H10ClNO/c7-5-1-2-6(9)8-4-3-5/h5H,1-4H2,(H,8,9)

InChI Key

MNVFGVVCVJVSNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Azepan-2-one

(a) 3-(Oxan-4-yl)azepan-2-one (CAS EN300-367135)
  • Structure : Features an oxane (tetrahydropyran) substituent at the 3-position of the azepan-2-one ring.
  • Lack of electronegative substituents (e.g., chlorine) may reduce electrophilic reactivity at the lactam carbonyl.
  • Applications : Used in synthetic intermediates for heterocyclic chemistry .
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
  • Structure : A benzodiazepine derivative with a chloro-substituted phenyl ring and nitro group.
  • Key Differences: The fused benzene-diazepine ring system contrasts with the monocyclic azepan-2-one. Chlorine at the phenyl 2-position enhances receptor binding in benzodiazepines, whereas chlorine on the azepane ring (as in 5-chloroazepan-2-one) may influence ring puckering or hydrogen-bonding interactions.
  • Applications : Anxiolytic and anticonvulsant drug .

Chloro-Substituted Lactams and Heterocycles

(a) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Structure : Contains a chlorine atom on the benzodiazepine core and a fluorophenyl group.
  • Key Differences :
    • Fluorine and chlorine substituents jointly affect lipophilicity and metabolic stability.
    • The dihydro-2-one moiety shares similarity with azepan-2-one but within a fused ring system.
  • Applications : Intermediate in benzodiazepine synthesis .
(b) 5-Chloro-2-methyl-4-isothiazolin-3-one
  • Structure: An isothiazolinone with chlorine at position 5 and a methyl group at position 2.
  • Key Differences: The isothiazolinone ring is aromatic and smaller (five-membered), conferring greater rigidity compared to azepan-2-one. Chlorine here enhances biocidal activity, a property less relevant to azepan-2-one derivatives.
  • Applications : Preservative in industrial and cosmetic products .
Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (Predicted) Applications
This compound* C₆H₁₀ClNO 147.60 5-Cl Moderate in polar solvents Synthetic intermediate
3-(Oxan-4-yl)azepan-2-one C₁₀H₁₇NO₂ 183.25 3-oxane High in polar solvents Heterocyclic synthesis
Methylclonazepam C₁₆H₁₂ClN₃O₃ 329.74 2-Cl-phenyl, 7-NO₂ Low (lipophilic) Pharmaceutical agent
5-Chloro-2-methyl-4-isothiazolin-3-one C₄H₄ClNOS 149.60 5-Cl, 2-CH₃ High in water Biocide

*Hypothetical data inferred from structural analogs.

  • Chlorine Effects :

    • Lipophilicity : Chlorine increases logP values, enhancing membrane permeability but reducing aqueous solubility.
    • Reactivity : Electron-withdrawing Cl may activate the lactam carbonyl toward nucleophilic attack, aiding derivatization .
  • Synthetic Challenges :

    • Introducing chlorine at the 5-position of azepan-2-one may require regioselective halogenation or ring-closing strategies, akin to methods used for benzodiazepines .

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